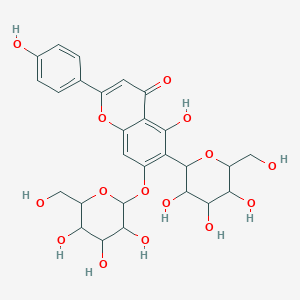

Apigenin-6-C-glucoside-7-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

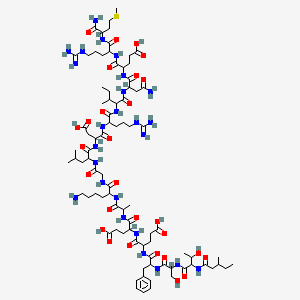

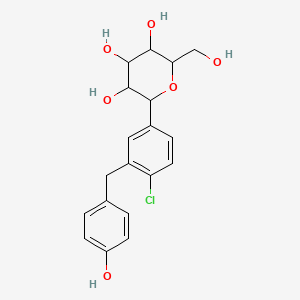

5-Hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Marginella and Cucumis with data available.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Biological Activities

Apigenin glucosides, including Apigenin-6-C-glucoside-7-O-glucoside, have been synthesized using glucosyltransferase from Bacillus licheniformis. These glucosides exhibit higher water solubility, increased chemical stability, and enhanced biological activities compared to their non-glucosylated counterparts (Gurung et al., 2013).

Extraction and Purification

A study detailed the extraction, purification, and hydrolysis behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium. The research highlighted its potential therapeutic applications, demonstrating an effective method for obtaining this glucoside (Wang et al., 2018).

Anticandidal and Cytotoxic Actions

Apigenin-7-O-glucoside has shown considerable antifungal activity against Candida spp. and a cytotoxic effect on colon cancer cells. It exhibited a more potent activity compared to apigenin in reducing cell viability and inducing cell death (Smiljković et al., 2017).

Influence on Melanin Synthesis

Research on the effect of apigenin-7-glucoside on melanogenesis in B16F10 melanoma cells showed it enhances melanin synthesis and tyrosinase activity, suggesting potential applications in cosmetic products for natural tanning (Bouzaiene et al., 2016).

Hypoglycemic Activity

A study on rare apigenin glycosylation derivatives demonstrated significant anti-α-glucosidase activity and enhanced glucose consumption in HepG2 cells, highlighting its potential as an α-glucosidase inhibitor with implications for hypoglycemic activity (Zhao et al., 2023).

Skin Anti-Inflammatory Activity

Apigenin-7-glucoside exhibited anti-inflammatory properties in skin inflammation models in rats, particularly effective against inflammation induced by reactive oxygen species and free radicals, suggesting its potential use in dermatological applications (Fuchs & Milbradt, 1993).

Chemopreventive Potential Against Cancer

An in vitro evaluation of Apigenin and Apigenin-7-O-glucoside against the HeLa human cervical cancer cell line showed both compounds have antiproliferative and pro-apoptotic potential against cancer cells, with the aglycone being more active than the heteroside (Minda et al., 2020).

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUVPEBGCAVWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)

![Sodium;3-(acetyloxymethyl)-7-[(5-azaniumyl-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8232458.png)

![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate](/img/structure/B8232493.png)